molecular formula C15H22N2 B2944485 1-Benzyl-2-cyclopropyl-2-methylpiperazine CAS No. 1342988-25-3

1-Benzyl-2-cyclopropyl-2-methylpiperazine

Cat. No.: B2944485
CAS No.: 1342988-25-3
M. Wt: 230.355
InChI Key: MSBZMLFPZSQPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-cyclopropyl-2-methylpiperazine is a versatile small molecule scaffold with the molecular formula C15H22N2. It is a piperazine derivative, characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to the piperazine ring.

Chemical Reactions Analysis

1-Benzyl-2-cyclopropyl-2-methylpiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-2-cyclopropyl-2-methylpiperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-benzyl-2-cyclopropyl-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-15(14-7-8-14)12-16-9-10-17(15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZMLFPZSQPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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